molecular formula C7H15ClN2O B13536938 3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride

3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride

Cat. No.: B13536938
M. Wt: 178.66 g/mol
InChI Key: AZXOYHFLRSLDFX-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a hydrochloride salt form of 3-amino-N-cyclopropyl-N-methylpropanamide, which is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 3-amino-N-cyclopropyl-N-methylpropanamide, such as oxides, amines, and substituted compounds .

Scientific Research Applications

3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride is unique due to its specific structural features and reactivity. Its cyclopropyl and methyl groups confer distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique binding affinities and reactivity profiles, which can be advantageous in specific contexts .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

3-amino-N-cyclopropyl-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9(6-2-3-6)7(10)4-5-8;/h6H,2-5,8H2,1H3;1H

InChI Key

AZXOYHFLRSLDFX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)CCN.Cl

Origin of Product

United States

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